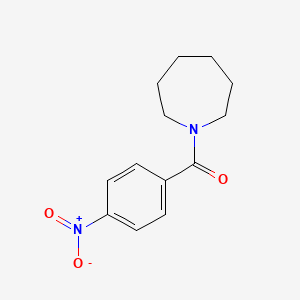
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been found to have a range of biological effects.
Wirkmechanismus
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide acts as a selective estrogen receptor modulator, which means that it selectively binds to estrogen receptors in different tissues in the body. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue type. In breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to inhibit the growth of estrogen receptor-positive cells by blocking the binding of estrogen to the receptor.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor effects in breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has also been shown to have anti-inflammatory effects. It has been suggested that 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide may be able to reduce inflammation in the brain, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide in lab experiments is that it is a well-characterized compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide is that it has not yet been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide. One area of research could be to further investigate its potential applications in the treatment of breast cancer. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide and its potential side effects and toxicity.
Synthesemethoden
The synthesis of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide involves the reaction of 2-methylphenol and 4-phenoxybenzaldehyde in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its potential use in the treatment of breast cancer. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have anti-tumor effects in breast cancer cells, and it has been suggested that it may be able to inhibit the growth of estrogen receptor-positive breast cancer cells.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-16-7-5-6-10-20(16)24-15-21(23)22-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVIRTPOIIZKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)




![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)



![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)